molecular formula C7H8N2O3 B1514533 3-Nitro-6-hydroxy-2,4-dimethylpyridine CAS No. 22934-24-3

3-Nitro-6-hydroxy-2,4-dimethylpyridine

Cat. No. B1514533
CAS RN: 22934-24-3
M. Wt: 168.15 g/mol
InChI Key: TYBJZGHCXBZQJD-UHFFFAOYSA-N
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Description

3-Nitro-6-hydroxy-2,4-dimethylpyridine is a chemical compound with the molecular formula C7H8N2O3 . It is also known as 4,6-Dimethyl-5-nitro-pyridin-2-ol .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of 3-Nitro-6-hydroxy-2,4-dimethylpyridine consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 168.15 g/mol .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Scientific Research Applications

Organic Synthesis

3-Nitro-6-hydroxy-2,4-dimethylpyridine: is a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including substitution, reduction, and condensation, to yield a plethora of compounds. For instance, its nitro group can be reduced to an amino group, which can then be used to synthesize dyes, drugs, and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound’s structural motif is found in molecules with pharmacological activity. Its derivatives can be designed to interact with biological targets, potentially leading to the development of new therapeutic agents .

Materials Science

The nitro and hydroxy groups present in this compound make it a candidate for creating advanced materials. It could be used in the synthesis of polymers or coatings with specific properties, such as enhanced thermal stability or unique optical characteristics .

Environmental Science

Derivatives of 3-Nitro-6-hydroxy-2,4-dimethylpyridine may be used in environmental science as sensors or indicators due to their potential reactivity with specific pollutants. They could help in detecting and quantifying environmental contaminants .

Biochemistry

In biochemistry, this compound could be used as a building block for synthesizing complex molecules that mimic natural compounds. It might play a role in studying enzyme-substrate interactions or in the design of inhibitors that can regulate biochemical pathways .

Pharmacology

The structural complexity of 3-Nitro-6-hydroxy-2,4-dimethylpyridine allows for its use in pharmacology to create molecules that can modulate physiological processes. It could lead to the discovery of new drugs with improved efficacy and reduced side effects .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry. Its unique spectral properties allow for its use in spectroscopic analysis, serving as a reference compound in the quantification of other substances .

Catalysis

The pyridine ring in 3-Nitro-6-hydroxy-2,4-dimethylpyridine can act as a ligand in catalytic systems. It could be involved in the development of new catalysts for chemical reactions that are more efficient and environmentally friendly .

properties

IUPAC Name

4,6-dimethyl-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-3-6(10)8-5(2)7(4)9(11)12/h3H,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBJZGHCXBZQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20780953
Record name 4,6-Dimethyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20780953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-6-hydroxy-2,4-dimethylpyridine

CAS RN

22934-24-3
Record name 4,6-Dimethyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20780953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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